molecular formula C6H4BrN5 B13504609 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine

Cat. No.: B13504609
M. Wt: 226.03 g/mol
InChI Key: CMRBAAIOBMDIAH-UHFFFAOYSA-N
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Description

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a triazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is facilitated by copper(I) catalysis, which allows for the formation of the triazole ring from an azide and an alkyne. The bromine substitution can be introduced through nucleophilic substitution reactions using appropriate brominating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole and pyrimidine rings can participate in redox reactions, although specific conditions and reagents would be required.

    Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is unique due to its combined triazole and pyrimidine rings, which provide a versatile scaffold for further functionalization and derivatization. This dual-ring structure enhances its potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C6H4BrN5

Molecular Weight

226.03 g/mol

IUPAC Name

2-(4-bromotriazol-2-yl)pyrimidine

InChI

InChI=1S/C6H4BrN5/c7-5-4-10-12(11-5)6-8-2-1-3-9-6/h1-4H

InChI Key

CMRBAAIOBMDIAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2N=CC(=N2)Br

Origin of Product

United States

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